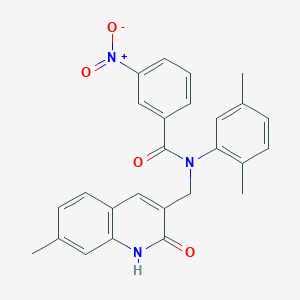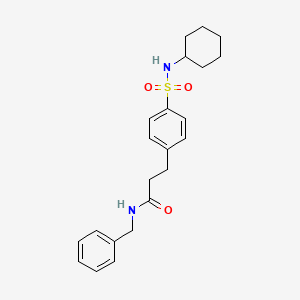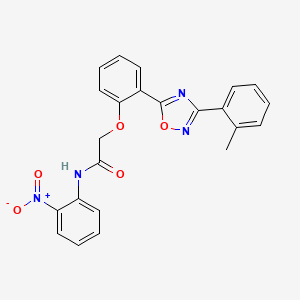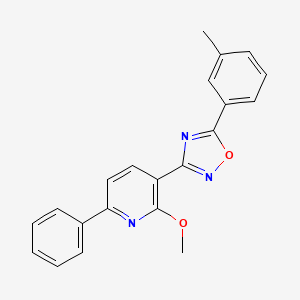
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide, commonly known as L-163,491, is a selective and potent antagonist of the oxytocin receptor. It was first synthesized in the early 1990s and has since been extensively studied for its use in scientific research.
Mecanismo De Acción
L-163,491 acts as a competitive antagonist of the oxytocin receptor, blocking the binding of oxytocin to its receptor and preventing its downstream signaling pathways. This results in a decrease in oxytocin-mediated effects, such as social bonding and stress reduction.
Biochemical and Physiological Effects:
L-163,491 has been shown to have a variety of biochemical and physiological effects, including a decrease in social behavior, an increase in anxiety-like behavior, and a decrease in stress-induced analgesia. It has also been shown to affect the hypothalamic-pituitary-adrenal axis, which is involved in the body's stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using L-163,491 in lab experiments is its potency and selectivity as an oxytocin receptor antagonist. This allows for precise manipulation of oxytocin-mediated effects without affecting other signaling pathways. However, a limitation is that it may not fully replicate the effects of oxytocin receptor knockout or genetic manipulation, which may be a more precise way to study oxytocin function.
Direcciones Futuras
For the use of L-163,491 in scientific research include further investigation of its potential therapeutic uses in psychiatric disorders, as well as its role in social behavior and emotional processing. Additionally, research on the development of more selective and potent oxytocin receptor antagonists may lead to further insights into the function of oxytocin in the brain.
Métodos De Síntesis
The synthesis of L-163,491 involves a multi-step process that includes the reaction of cyclohexanone with hydrazine to form 5-cyclohexyl-1,2,4-oxadiazole. This compound is then reacted with 4-methoxy-N-propylbenzenesulfonyl chloride to form L-163,491.
Aplicaciones Científicas De Investigación
L-163,491 has been used in a variety of scientific research applications, including the study of oxytocin receptor function in the brain, as well as the role of oxytocin in social behavior and emotional processing. It has also been studied for its potential use in the treatment of various psychiatric disorders, such as anxiety, depression, and schizophrenia.
Propiedades
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-3-11-19-26(22,23)14-9-10-16(24-2)15(12-14)17-20-18(25-21-17)13-7-5-4-6-8-13/h9-10,12-13,19H,3-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLLJTISDYXJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NOC(=N2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-propylbenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-oxo-3-phenyl-N-[3-(trifluoromethyl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711188.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7711237.png)
![4-[1-(4-chlorobenzenesulfonyl)piperidine-3-carbonyl]morpholine](/img/structure/B7711240.png)
![4-chloro-N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711241.png)
